molecular formula C11H10N2O2 B3059422 5-Methyl-N-phenylisoxazole-3-carboxamide CAS No. 99984-65-3

5-Methyl-N-phenylisoxazole-3-carboxamide

Cat. No.: B3059422
CAS No.: 99984-65-3
M. Wt: 202.21 g/mol
InChI Key: GTLOCKIDPCWRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-phenylisoxazole-3-carboxamide: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-phenylisoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of nitrile oxides, followed by their reaction with suitable olefins under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-N-phenylisoxazole-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LAH).

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: 5-Methyl-N-phenylisoxazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored for use as analgesics, anti-inflammatory agents, and anticancer drugs .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 5-Methyl-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • N-Methyl-5-phenylisoxazole-3-carboxamide
  • 5-Phenylisoxazole-3-carboxamide

Comparison: 5-Methyl-N-phenylisoxazole-3-carboxamide is unique due to the presence of both a methyl group and a phenyl group on the isoxazole ring. This structural feature imparts distinct chemical and biological properties compared to other isoxazole derivatives. For instance, the methyl group can influence the compound’s lipophilicity and metabolic stability, while the phenyl group can enhance its binding affinity to certain biological targets .

Properties

IUPAC Name

5-methyl-N-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(13-15-8)11(14)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLOCKIDPCWRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244369
Record name 3-Isoxazolecarboxamide, 5-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99984-65-3
Record name 3-Isoxazolecarboxamide, 5-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099984653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxamide, 5-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-N-phenylisoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methyl-N-phenylisoxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Methyl-N-phenylisoxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Methyl-N-phenylisoxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Methyl-N-phenylisoxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Methyl-N-phenylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.